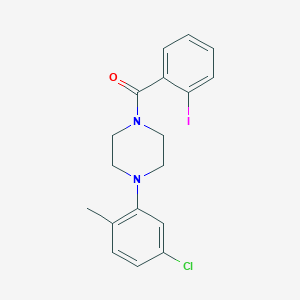![molecular formula C25H19NO3 B4171827 6,7-dimethyl-1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4171827.png)
6,7-dimethyl-1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
説明
6,7-dimethyl-1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly referred to as DMPQ, is a chemical compound with promising applications in scientific research. DMPQ belongs to the class of chromenopyrroles, which are known to possess various biological activities.
作用機序
The mechanism of action of DMPQ is not fully understood. However, it has been proposed that DMPQ exerts its anticancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of various cellular processes, including inflammation and cell survival. Inhibition of NF-κB by DMPQ leads to the downregulation of various pro-inflammatory and anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMPQ has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, DMPQ has been found to increase the levels of glutathione, an important antioxidant molecule. These effects suggest that DMPQ has potential applications in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
DMPQ has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer properties make it a promising candidate for the development of novel anticancer drugs. However, DMPQ has some limitations as well. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetics of DMPQ need to be studied in more detail before it can be used in clinical trials.
将来の方向性
There are several future directions for the research on DMPQ. One direction is to study its effects on other cancer cell lines and to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its effects on other oxidative stress-related diseases, such as cardiovascular diseases and diabetes. Additionally, the development of more potent and selective analogs of DMPQ could lead to the discovery of novel drugs with improved anticancer and antioxidant properties.
Conclusion:
In conclusion, DMPQ is a promising compound with various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. DMPQ has potential applications in the treatment of cancer and oxidative stress-related diseases, but its toxicity and pharmacokinetics need to be studied in more detail. The development of more potent and selective analogs of DMPQ could lead to the discovery of novel drugs with improved therapeutic properties.
科学的研究の応用
DMPQ has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, DMPQ has been found to induce apoptosis, or programmed cell death, in cancer cells. These properties make DMPQ a promising candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
6,7-dimethyl-1,2-diphenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-15-13-19-20(14-16(15)2)29-24-21(23(19)27)22(17-9-5-3-6-10-17)26(25(24)28)18-11-7-4-8-12-18/h3-14,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIQZMZJZHNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171752.png)


![12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4171763.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4171764.png)
![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-iodophenyl)acetamide](/img/structure/B4171770.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4171780.png)

![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4171805.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4171808.png)
![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4171811.png)
![ethyl N-{[(2-chlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(4-fluorophenyl)alaninate](/img/structure/B4171813.png)
![N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4171820.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide](/img/structure/B4171838.png)
